molecular formula C6H7Cl3O3 B1581922 Ethyl 4,4,4-trichloroacetoacetate CAS No. 3702-98-5

Ethyl 4,4,4-trichloroacetoacetate

Cat. No. B1581922
Key on ui cas rn: 3702-98-5
M. Wt: 233.5 g/mol
InChI Key: XGIRWPYENXRJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09351955B2

Procedure details

4,4,4-Trichloro-3-oxo-butyric acid ethyl ester (Int 8, 1 eq) and H2NNH2.HCl (1.1 eq) are mixed in EtOH. The resulting mixture is refluxed overnight. The mixture is then evaporated and the obtained crude is purified by chromatography to give Int 9 and 5-ethoxy-2H-pyrazole-3-carboxylic acid ethyl ester (Int 10).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[CH2:5][C:6](=O)[C:7](Cl)(Cl)Cl)[CH3:2].[NH2:13][NH2:14].Cl.[CH3:16][CH2:17][OH:18]>>[CH2:1]([O:3][C:4]([C:5]1[NH:13][N:14]=[C:7]([O:18][CH2:17][CH3:16])[CH:6]=1)=[O:12])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC(C(Cl)(Cl)Cl)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture is then evaporated
CUSTOM
Type
CUSTOM
Details
the obtained crude
CUSTOM
Type
CUSTOM
Details
is purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NN=C(C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.